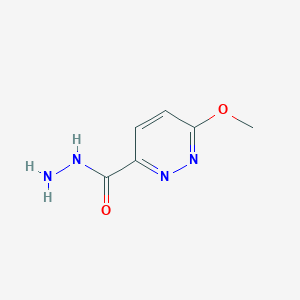
6-Methoxypyridazine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxypyridazine-3-carbohydrazide is a chemical compound with the molecular formula C6H8N4O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyridazine-3-carbohydrazide typically involves the reaction of 6-methoxypyridazine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxypyridazine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methoxypyridazine-3-carboxylic acid, while reduction could produce 6-methoxypyridazine-3-carbohydrazine .
Wissenschaftliche Forschungsanwendungen
6-Methoxypyridazine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methoxypyridazine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methoxypyridazine-3-carboxylic acid
- 3-Chloro-6-methoxypyridazine
- 3-Amino-6-methoxypyridazine
Uniqueness
6-Methoxypyridazine-3-carbohydrazide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H8N4O2 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
6-methoxypyridazine-3-carbohydrazide |
InChI |
InChI=1S/C6H8N4O2/c1-12-5-3-2-4(9-10-5)6(11)8-7/h2-3H,7H2,1H3,(H,8,11) |
InChI-Schlüssel |
FAOMLOUXBWRJEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C(C=C1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile](/img/structure/B13668922.png)
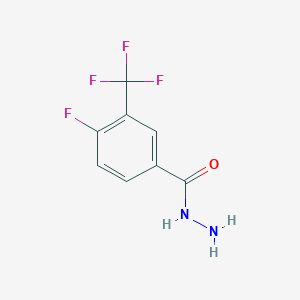

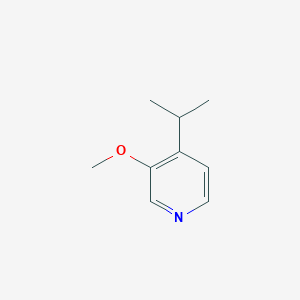
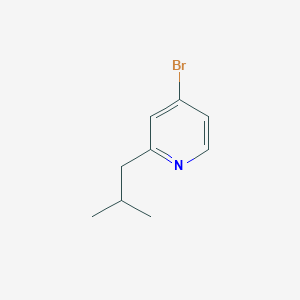

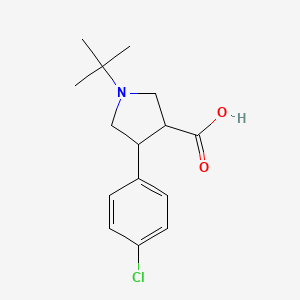

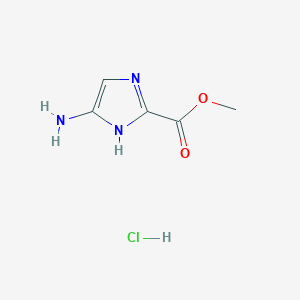
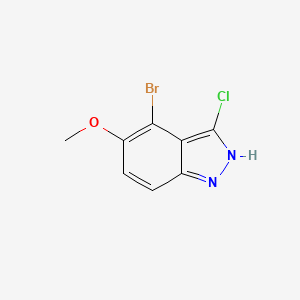
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
